2-Benzyloxyaniline

Description

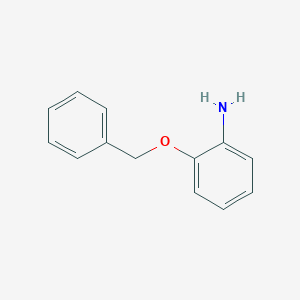

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPVLSBYYOWFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286656 | |

| Record name | 2-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20012-63-9 | |

| Record name | 2-Benzyloxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20012-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020012639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20012-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyloxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 20012-63-9

This technical guide provides a comprehensive overview of 2-benzyloxyaniline, a versatile aromatic amine that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, summarizes its known biological activities, and discusses its applications in drug discovery, including its role in relevant signaling pathways.

Core Properties of this compound

This compound, also known as 2-(phenylmethoxy)benzenamine, is a stable, solid organic compound. The following tables summarize its key physical, chemical, and safety data for easy reference.

Table 1: Physical and Chemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 20012-63-9 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to gray to brown crystalline powder or solid |

| Melting Point | 35-39 °C[1] |

| Boiling Point | 345.773 °C at 760 mmHg |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate. |

| Density | 1.129 g/cm³ |

| Refractive Index | 1.616 |

Table 2: Safety Information for this compound [3]

| Hazard Statement | GHS Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, reacting 2-aminophenol with a benzyl halide in the presence of a base. The following protocol is a representative method that can be adapted for laboratory-scale synthesis.

Objective: To synthesize this compound from 2-aminophenol and benzyl chloride.

Reaction Scheme:

Figure 1: Synthesis of this compound via Williamson Ether Synthesis.

Materials:

-

2-Aminophenol

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminophenol (1.0 equivalent) in anhydrous acetone.

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Benzylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of both the aniline and benzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the twelve aromatic carbons and one aliphatic carbon of the benzylic methylene group.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The C-O-C ether linkage will show a strong absorption around 1250-1000 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Applications in Drug Development and Biological Activity

This compound serves as a valuable scaffold in medicinal chemistry due to its structural features that allow for diverse chemical modifications. Its derivatives have shown significant potential in the treatment of various diseases.

Neurodegenerative Diseases

Derivatives of this compound have emerged as promising candidates for the treatment of Parkinson's disease. Specifically, 2-hydroxyl-4-benzyloxybenzyl aniline derivatives have demonstrated a multi-target therapeutic potential. These compounds exhibit potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[4] By inhibiting MAO-B, these derivatives can help to restore dopamine levels, a key therapeutic strategy in Parkinson's disease.

Furthermore, these derivatives possess significant antioxidant and anti-neuroinflammatory properties.[4] They have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key regulator of inflammation in the central nervous system.[4]

Figure 2: Inhibition of the NF-κB signaling pathway by this compound derivatives.

The benzyloxy group is crucial for the selective inhibition of MAO-B.[5][6] Studies on related indolyl derivatives have highlighted the importance of the benzyloxy moiety for the recognition and binding to the active site of the MAO-B enzyme.[5]

Antiparasitic and Antimicrobial Activity

The this compound scaffold has also been utilized in the synthesis of compounds with potential antiparasitic and antimicrobial activities. While direct biological activity of this compound itself is not extensively documented, its use as a key intermediate is well-established.

Toxicology and Safety

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis and drug discovery. Its versatile structure allows for the creation of a wide range of derivatives with promising biological activities, particularly in the field of neurodegenerative diseases. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its potential therapeutic applications. Further research into the biological activities of novel this compound derivatives is warranted to explore its full therapeutic potential.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Benzyloxyaniline synthesis from 2-aminophenol

An In-depth Technical Guide to the Synthesis of 2-Benzyloxyaniline from 2-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. Its structure, featuring a primary aromatic amine and a benzyl ether, allows for a variety of subsequent chemical transformations. The synthesis of this compound from the readily available starting material 2-aminophenol is a common and instructive process in organic chemistry. This guide provides a comprehensive overview of the most prevalent synthetic route, which involves a three-step process: protection of the amine, Williamson ether synthesis, and deprotection. This methodology ensures the selective O-alkylation of the phenolic hydroxyl group over the more nucleophilic amino group.

Synthesis Pathway Overview

The selective synthesis of this compound from 2-aminophenol is efficiently achieved through a three-step sequence. This strategy is necessary because the amino group of 2-aminophenol is more nucleophilic than the hydroxyl group and would preferentially react with the alkylating agent. Therefore, the amino group is temporarily protected as an imine (Schiff base). Following the protection, a Williamson ether synthesis is performed to introduce the benzyl group onto the phenolic oxygen. Finally, the imine is hydrolyzed to regenerate the free amino group, yielding the desired this compound.

Caption: Logical workflow for the three-step synthesis of this compound.

Reaction Mechanism

The core of this synthesis is the Williamson ether synthesis, an S(_N)2 reaction. The reaction proceeds by the nucleophilic attack of the phenoxide ion on the benzylic carbon of benzyl bromide, displacing the bromide ion.

Caption: Mechanism of the Williamson ether synthesis step.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Step 1: Synthesis of N-Benzylidene-2-hydroxyaniline (Imine Protection)

-

Reaction Setup: To a stirred solution of 2-aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (30 mmol).

-

Reaction Execution: Stir the resulting solution at room temperature for 1 hour.[1]

-

Work-up and Isolation: Remove the solvent in vacuo. The residue can be recrystallized from ethanol to afford N-benzylidene-2-hydroxyaniline as crystals.[1]

Step 2: Synthesis of N-Benzylidene-2-benzyloxyaniline (O-Alkylation)

-

Reaction Setup: In a round-bottom flask, dissolve the N-benzylidene-2-hydroxyaniline (3 mmol) from the previous step in 30 mL of acetone.

-

Reagent Addition: Add potassium carbonate (6 mmol) and benzyl bromide (3 mmol) to the solution.[1]

-

Reaction Execution: Reflux the mixture for 20 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound (Deprotection)

-

Reaction Setup: Dissolve the crude N-benzylidene-2-benzyloxyaniline in a suitable solvent such as ethanol.

-

Reagent Addition: Add a dilute aqueous solution of hydrochloric acid (e.g., 5% HCl).

-

Reaction Execution: Reflux the mixture until the imine is completely hydrolyzed. The progress can be monitored by TLC by observing the disappearance of the imine spot and the appearance of the this compound spot.

-

Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.[2]

-

Column Preparation: Pack a glass column with silica gel in a non-polar eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elution: Elute the column with a solvent system such as a gradient of ethyl acetate in hexanes. To prevent the aniline product from tailing on the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 1%) to the eluent system.[2]

-

Fraction Collection and Isolation: Collect the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

| 1. Protection | 2-Aminophenol, Benzaldehyde | - | Methanol | Room Temp. | 1 hr | High |

| 2. O-Alkylation | N-Benzylidene-2-hydroxyaniline, Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 20 hrs | Good to Excellent |

| 3. Deprotection | N-Benzylidene-2-benzyloxyaniline | HCl (aq) | Ethanol | Reflux | Varies | High |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO | [3] |

| Molecular Weight | 199.25 g/mol | [3] |

| Appearance | Colorless to yellowish crystals/solid | [1] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 113 °C @ 0.1 mmHg | [4] |

| ¹H NMR (300 MHz, CDCl₃) δ | 3.83 (s, 2H, NH₂), 5.08 (s, 2H, CH₂), 6.68-6.88 (m, 4H, ArH), 7.33-7.46 (m, 5H, ArH) | [1] |

Troubleshooting and Safety Considerations

-

Incomplete Protection: If the protection step is incomplete, N-alkylation can occur as a side reaction during the Williamson ether synthesis. Ensure the imine formation goes to completion.

-

Over-alkylation: Using an excess of benzyl bromide can lead to the formation of the N,O-dibenzylated product. Use stoichiometric amounts of the alkylating agent.

-

Hydrolysis of Imine: The imine intermediate is sensitive to water and acid. Ensure anhydrous conditions are maintained during the O-alkylation step.

-

Purification Challenges: Anilines can be difficult to purify by column chromatography due to their basicity. The addition of triethylamine to the eluent is often effective in mitigating this issue.[2]

-

Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Benzyl bromide is a lachrymator and should be handled with care.

References

Physical and chemical properties of 2-Benzyloxyaniline

An In-depth Technical Guide to 2-Benzyloxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-(Phenylmethoxy)benzenamine, is a vital organic intermediate characterized by an aniline core functionalized with a benzyl ether at the ortho position. This strategic combination of a nucleophilic amine and a cleavable protecting group makes it a highly versatile building block in synthetic chemistry. Its primary utility lies in the construction of complex heterocyclic systems and as a precursor in multi-step syntheses of pharmacologically active molecules. This guide provides a comprehensive analysis of its core physical and chemical properties, detailed spectroscopic data for characterization, validated synthetic protocols, and an exploration of its applications, particularly within the domain of drug discovery.

Core Molecular and Physical Properties

This compound is a brown, crystalline solid at room temperature.[1][2] The presence of the benzyloxy group significantly influences its physical properties compared to its parent compound, 2-aminophenol. The benzyl group imparts a greater degree of lipophilicity, affecting its solubility and chromatographic behavior.

A summary of its key physical and computational properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | [1][3] |

| Molecular Weight | 199.25 g/mol | [1][3] |

| CAS Number | 20012-63-9 | [1][3] |

| Appearance | White to brown solid/crystalline powder | [1][2] |

| Melting Point | 35-39 °C | [1][3] |

| Boiling Point | 345.8 °C at 760 mmHg; 113 °C at 0.1 mmHg | [1][2] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2] |

| pKa (Predicted) | 4.40 ± 0.10 | [2] |

| LogP (Predicted) | 2.8478 | [4] |

| Topological Polar Surface Area | 35.25 Ų | [4] |

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for verifying the identity and purity of this compound in a research or manufacturing setting. The following section details the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The predicted ¹H and ¹³C NMR data provide a clear fingerprint of the molecule.

-

¹H NMR: The proton spectrum is characterized by distinct regions. The aromatic region (approx. 6.7-7.5 ppm) will show complex multiplets corresponding to the nine protons on the two phenyl rings. A key singlet, integrating to two protons, will appear around 5.1 ppm, which is characteristic of the benzylic methylene (-O-CH₂ -Ph) protons. A broad singlet corresponding to the amine (-NH₂ ) protons is also expected, though its chemical shift can vary with concentration and solvent.[5]

-

¹³C NMR: The carbon spectrum will display 13 distinct signals in a decoupled experiment. The benzylic carbon signal is expected around 70 ppm. The aromatic carbons will appear in the typical 110-150 ppm range, with the carbon attached to the oxygen appearing further downfield than the one attached to the nitrogen.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: Two characteristic sharp peaks are expected in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹ is indicative of the aryl ether C-O bond.

-

Aromatic C-H and C=C Stretches: Signals corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while aromatic C=C ring stretching bands will be present in the 1450-1600 cm⁻¹ region.[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 199.

-

Key Fragmentation: A prominent peak is expected at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺) formed upon cleavage of the ether bond. Another significant fragment would be observed at m/z = 108, resulting from the loss of the benzyl group to leave the 2-aminophenoxy radical cation.[7][8]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the nucleophilic primary amine and the stable, yet cleavable, benzyl ether protecting group. This duality is the cornerstone of its utility in organic synthesis.

Reactivity of the Amine Group

The primary aromatic amine is a potent nucleophile and a weak base. It readily undergoes standard amine reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

The Benzyl Ether as a Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl of 2-aminophenol. Its key feature is its stability under a wide range of conditions (e.g., basic, nucleophilic, and some oxidative/reductive conditions) while being susceptible to selective cleavage.

The primary method for deprotection is catalytic hydrogenolysis . This reaction involves treating the molecule with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction efficiently cleaves the benzyl C-O bond to yield 2-aminophenol and toluene as a byproduct. This clean and high-yielding transformation is fundamental to its role in multi-step synthesis.

The diagram below illustrates the key reactive sites of the molecule.

Caption: Key reactive centers in this compound.

Synthesis and Experimental Protocols

This compound is typically synthesized via a Williamson ether synthesis. This well-established method provides a reliable and scalable route to the target compound.

Standard Synthesis Workflow

The general workflow for synthesizing and verifying this compound is outlined below.

Caption: General workflow for synthesis and quality control.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures.[9]

Reagents & Equipment:

-

2-Aminophenol

-

Benzyl bromide (or chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl ethyl ketone (MEK) or Acetone

-

Hexane

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (1.0 eq) and methyl ethyl ketone (MEK) to make an ~0.3 M solution.

-

Add Base: Add anhydrous potassium carbonate (2.5-3.0 eq) to the mixture.

-

Add Alkylating Agent: While stirring, add benzyl bromide (1.0 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of MEK.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Triturate the resulting residue with hexane, filter the solid, and dry under vacuum to yield this compound.[9] Purity can be further enhanced by recrystallization or silica gel column chromatography if necessary.

-

Validation: Confirm the identity and purity of the product by ¹H NMR, IR spectroscopy, and melting point analysis.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable precursor in the synthesis of various high-value compounds.

-

Pharmaceutical Intermediates: It is a key building block for synthesizing a range of active pharmaceutical ingredients (APIs).[10] Its derivatives have been explored for various therapeutic applications, including the development of multifunctional agents for treating Parkinson's disease.[11][12] These agents often leverage the core structure for its antioxidant, metal-chelating, and anti-neuroinflammatory properties.[11]

-

Heterocyclic Chemistry: The aniline functionality is a precursor to forming heterocyclic rings. For instance, it can be used to synthesize benzoxazoles, quinolines, and other fused aromatic systems that are prevalent in medicinal chemistry.

-

Chemical Research: It is used as a starting material to investigate crystal structures and in the synthesis of other organic intermediates like 2-benzyloxyphenylhydrazine.[1][2] The benzyloxy pharmacophore is often introduced into molecules to create new classes of enzyme inhibitors, such as monoamine oxidase B (MAO-B) inhibitors.[13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

-

Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation.[14][15][16] It may also cause respiratory irritation.[14][15][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19][20]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[17][18][19] Wash hands thoroughly after handling.[14][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[2][18] Keep away from incompatible substances such as strong oxidizing agents.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17][18]

Conclusion

This compound is a strategically important molecule in organic and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic profile, and, most importantly, its dual reactivity make it an indispensable tool for synthetic chemists. The ability to perform chemistry on the amine group while the ortho-hydroxyl is protected, followed by clean deprotection via hydrogenolysis, provides an elegant and efficient pathway for constructing complex molecular architectures. This guide serves as a foundational resource for researchers leveraging this versatile building block in their synthetic endeavors.

References

- 1. This compound CAS#: 20012-63-9 [m.chemicalbook.com]

- 2. Cas 20012-63-9,this compound | lookchem [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. Benzenamine, 2-methoxy- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. massbank.eu [massbank.eu]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. 20012-63-9 Cas No. | 2-(Benzyloxy)aniline | Apollo [store.apolloscientific.co.uk]

- 16. This compound | 20012-63-9 [sigmaaldrich.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. aksci.com [aksci.com]

- 19. canbipharm.com [canbipharm.com]

- 20. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2-Benzyloxyaniline: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Benzyloxyaniline (CAS No. 20012-63-9). Due to the limited availability of published experimental spectra in the public domain, this document focuses on predicted spectroscopic data based on established principles and data from analogous compounds. It includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the analysis of this compound. Furthermore, a logical workflow for spectroscopic analysis is presented. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development requiring a foundational understanding of the spectroscopic properties of this compound.

Introduction

This compound, also known as 2-(phenylmethoxy)benzenamine, is an organic compound with the chemical formula C₁₃H₁₃NO. Its structure incorporates a primary amine and a benzyl ether functional group on a benzene ring in an ortho substitution pattern. These features make it a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Accurate structural elucidation and characterization are paramount, and spectroscopic techniques are the primary methods to achieve this. This guide outlines the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.45 - 7.30 | m | 5H | Phenyl-H of benzyl group |

| ~6.90 - 6.70 | m | 4H | Aromatic-H of aniline ring |

| ~5.10 | s | 2H | -O-CH₂- (Benzylic protons) |

| ~3.80 | br s | 2H | -NH₂ (Amine protons) |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C-O |

| ~137 | Aromatic C-N |

| ~136 | Quaternary aromatic C of benzyl group |

| ~129 | Aromatic CH of benzyl group |

| ~128 | Aromatic CH of benzyl group |

| ~127 | Aromatic CH of benzyl group |

| ~121 | Aromatic CH of aniline ring |

| ~118 | Aromatic CH of aniline ring |

| ~115 | Aromatic CH of aniline ring |

| ~112 | Aromatic CH of aniline ring |

| ~70 | -O-CH₂- (Benzylic carbon) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| 1620 - 1580 | Strong | N-H bend | Primary Amine |

| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1335 - 1250 | Strong | C-N stretch | Aromatic Amine |

| 1250 - 1050 | Strong | C-O stretch (asymmetric) | Aryl-Alkyl Ether |

| 900 - 675 | Strong | C-H bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Ionization Method: Electron Impact (EI)

| m/z | Proposed Fragment | Notes |

| 199 | [C₁₃H₁₃NO]⁺• | Molecular ion (M⁺•) |

| 108 | [C₇H₈O]⁺• | Loss of aniline radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the benzyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent signal.

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After data collection, clean the crystal thoroughly.

-

Mass Spectrometry (MS)

This protocol is for Electron Impact (EI) Mass Spectrometry.

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[1]

-

Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe which allows the sample to be heated and vaporized directly into the ion source.

-

-

Data Acquisition:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Conclusion

References

A Comprehensive Technical Guide to the Solubility of 2-Benzyloxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the structural characteristics of 2-benzyloxyaniline, which includes a polar aniline group and a non-polar benzyl ether moiety, its solubility is expected to vary across different organic solvents. The presence of the amino group suggests potential for hydrogen bonding, which would enhance solubility in protic solvents. Conversely, the aromatic rings contribute to its non-polar character, indicating solubility in non-polar and aromatic solvents.

A qualitative understanding can be extrapolated from its isomer, 4-benzyloxyaniline. For this related compound, it is reported to have moderate solubility in polar solvents and higher solubility in non-polar solvents.[1] Therefore, a similar trend is anticipated for this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Researchers are encouraged to determine this data experimentally to inform their specific applications. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Protic Solvents | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Aprotic Polar | Acetone | |||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Non-Polar Aromatic | Toluene | |||

| Benzene | ||||

| Non-Polar Aliphatic | Hexane | |||

| Heptane | ||||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Halogenated | Dichloromethane (DCM) | |||

| Chloroform |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be used for quantification. For this, the filtered saturated solution is diluted with a known volume of the same solvent to fall within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) * 100

-

The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of this compound (199.25 g/mol ).

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

2-Benzyloxyaniline: A Comprehensive Safety and Handling Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 2-Benzyloxyaniline. The information is compiled to ensure safe laboratory practices and to provide a foundational understanding of the toxicological profile of this compound, primarily based on available safety data sheets and toxicological data of the closely related compound, aniline.

Chemical and Physical Properties

This compound is a solid organic compound. Key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 20012-63-9 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO | [2][3] |

| Molecular Weight | 199.25 g/mol | [2][3] |

| Appearance | White to gray to brown crystalline powder or solid | [1] |

| Melting Point | 35-39 °C | [1] |

| Boiling Point | 113 °C at 0.1 mmHg | [2] |

| Flash Point | >110 °C | [1] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | Not explicitly cited |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word | Reference(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [1][5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [1][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [1][5] |

| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning | [1] |

| Carcinogenicity | Suspected of causing cancer | GHS08 (Health Hazard) | Warning | [1] |

Toxicological Data

| Substance | Test | Route | Species | Value | Reference(s) |

| Aniline | LD50 | Oral | Rat | 250 mg/kg | [6] |

| Aniline | LD50 | Dermal | Rabbit | 1540 mg/kg | [7] |

| Aniline | LC50 | Inhalation | Rat | 1.86 mg/L (4 hours) | [7] |

Experimental Protocols for Safety Assessment

While specific experimental reports on the safety of this compound are not publicly available, standardized guidelines are followed for the toxicological evaluation of chemical substances. These protocols are established by international bodies like the Organisation for aEconomic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

-

Acute Oral Toxicity: Assessed following guidelines such as OECD Test Guideline 423 (Acute Toxic Class Method) .[8][9] This method involves a stepwise procedure with a small number of animals per step to determine the acute toxicity and estimate the LD50.[8]

-

Skin and Eye Irritation: Evaluated using methods like those described in OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) .

-

Skin Sensitization: Determined through assays like the Local Lymph Node Assay (LLNA) as per OECD Test Guideline 429 .

-

In Vitro Cytotoxicity: Assessed according to ISO 10993-5 , which outlines tests for evaluating the cytotoxic potential of materials, often as a first step in biocompatibility assessment.[10][11]

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to minimize exposure and associated risks. The following precautions should be strictly adhered to in a laboratory setting.

| Precaution Category | Recommended Practices | Reference(s) |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [5] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). - Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing. - Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge. | [5][12] |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [5] |

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |

Accidental Release and Disposal

| Procedure | Description | Reference(s) |

| Accidental Release | Evacuate personnel from the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. | [12] |

| Disposal | Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter sewers or waterways. | Not explicitly cited |

Potential Signaling Pathway of Toxicity

While the specific molecular mechanisms of this compound toxicity have not been elucidated, the toxicity of its parent compound, aniline, is known to involve the induction of oxidative stress.[13][14][15] This can lead to a cascade of cellular events, including inflammation and cell damage. The following diagram illustrates a plausible signaling pathway based on the known effects of aniline.

Caption: Proposed mechanism of this compound toxicity via oxidative stress.

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. 20012-63-9 Cas No. | 2-(Benzyloxy)aniline | Apollo [store.apolloscientific.co.uk]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 20012-63-9 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. flinnsci.com [flinnsci.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. ISO 10993 - Wikipedia [en.wikipedia.org]

- 11. namsa.com [namsa.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Benzyloxyaniline: From Discovery to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-benzyloxyaniline, a versatile aromatic amine that has garnered significant interest in organic synthesis and medicinal chemistry. This document details its historical context, synthesis methodologies, physicochemical properties, and its burgeoning role as a key building block in the development of novel therapeutic agents. Particular emphasis is placed on its applications in the synthesis of compounds targeting neurological disorders and infectious diseases. Detailed experimental protocols for its preparation are provided, alongside a discussion of its derivatives' interaction with key biological pathways, such as the NF-κB signaling cascade.

Introduction and Historical Context

This compound, also known as o-(benzyloxy)aniline or 2-(phenylmethoxy)benzenamine, is an organic compound featuring a benzyloxy group ortho to an amino group on a benzene ring. While a detailed historical account of its initial "discovery" is not extensively documented in scientific literature, its synthesis and utility as a chemical intermediate became more prominent from the mid-20th century. The earliest widely cited synthesis appears in a 1954 publication in the Journal of the American Chemical Society. Since then, its importance has grown steadily, transitioning from a laboratory curiosity to a valuable precursor in the synthesis of complex heterocyclic structures and pharmacologically active molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below, providing a ready reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| CAS Number | 20012-63-9 | [1] |

| Appearance | White to off-white or brown solid | |

| Melting Point | 35-39 °C | [1] |

| Boiling Point | 113 °C at 0.1 mmHg | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| pKa | ~4.4 (of the anilinium ion) |

Synthesis of this compound: Experimental Protocols

The most common and efficient synthesis of this compound is a two-step process starting from 2-nitrophenol. This method involves a Williamson ether synthesis to introduce the benzyl group, followed by the reduction of the nitro group to the desired amine.

Logical Workflow for the Synthesis of this compound

References

A Comprehensive Technical Guide to 2-Benzyloxyaniline: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-benzyloxyaniline, a key intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, a representative experimental protocol for its derivatization, and explores its relevance in biological signaling pathways, particularly in the context of research into the effects of aniline derivatives.

Chemical Identity and Synonyms

This compound is an aromatic amine and a derivative of aniline. Its structure features a benzyloxy group at the ortho position to the amino group. This substitution significantly influences its chemical reactivity and potential applications.

Synonyms and Alternative Names:

-

2-(Phenylmethoxy)aniline

-

o-(Benzyloxy)aniline

-

2-Aminophenyl benzyl ether

-

Benzenamine, 2-(phenylmethoxy)-

-

NSC 46882

-

O-Benzyl-o-aminophenol

Key Identifiers:

-

CAS Number: 20012-63-9

-

Molecular Formula: C₁₃H₁₃NO

-

InChI Key: PLPVLSBYYOWFKM-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Appearance | White to gray to brown crystalline powder or lumps | [1] |

| Melting Point | 35-39 °C | [1] |

| Boiling Point | 113 °C at 0.1 mmHg | [1] |

| Density | 1.129 g/cm³ | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Refractive Index | 1.616 | [1] |

| Solubility | Slightly soluble in chloroform, dichloromethane, and ethyl acetate. | [1] |

| pKa | 4.40 ± 0.10 (Predicted) | [1] |

Experimental Protocols: Synthesis of N-(2-(Benzyloxy)phenyl)acetamide

The acetylation of the amino group in this compound is a common transformation to protect this functional group or to synthesize derivatives with potential biological activity. The following protocol is a representative procedure for the N-acetylation of this compound using acetic anhydride.

Objective: To synthesize N-(2-(benzyloxy)phenyl)acetamide from this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium acetate (for workup)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Magnetic stirrer and heat source

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid. If proceeding neat, the acid can be omitted.

-

Addition of Acetylating Agent: While stirring, slowly add 1.1 to 1.2 equivalents of acetic anhydride to the solution. The reaction may be exothermic.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a beaker containing cold deionized water and stir vigorously. This will precipitate the crude product and hydrolyze any excess acetic anhydride.

-

Neutralization and Isolation: To neutralize the acetic acid, a saturated solution of sodium acetate can be added until the mixture is no longer acidic. Cool the mixture in an ice bath to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining impurities.

-

Purification: The crude N-(2-(benzyloxy)phenyl)acetamide can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure product.

-

Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Experimental Workflow:

Biological Relevance and Signaling Pathways

While this compound itself is primarily used as a synthetic intermediate, the biological activities of aniline and its derivatives are of significant interest to researchers in toxicology and drug development. Studies on aniline have shown that its exposure can lead to oxidative stress and subsequent activation of key cellular signaling pathways involved in inflammation and cell proliferation.[1][2] These pathways are often implicated in the toxicological effects of aniline and are relevant to understanding the potential biological impact of its derivatives.

Aniline-Induced Activation of NF-κB and MAPK/AP-1 Signaling

Exposure to aniline has been demonstrated to induce oxidative stress, which in turn can activate the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[1][2] These transcription factors play a crucial role in regulating the expression of genes involved in inflammatory responses, cell survival, and proliferation.

The activation of these pathways is a multi-step process:

-

Oxidative Stress: Aniline metabolism can lead to the generation of reactive oxygen species (ROS), creating a state of oxidative stress within the cell.

-

Upstream Kinase Activation: ROS can activate upstream kinases, including IκB kinases (IKKs) and Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38.[1][2]

-

NF-κB Activation: Activated IKKs phosphorylate the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.

-

AP-1 Activation: Activated MAPKs, particularly JNK and p38, phosphorylate components of the AP-1 transcription factor complex (e.g., c-Jun and c-Fos), leading to its activation.

-

Gene Transcription: In the nucleus, activated NF-κB and AP-1 bind to specific DNA sequences in the promoter regions of target genes, upregulating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and other mediators.[1]

This cascade of events provides a plausible framework for investigating the biological effects of this compound and its derivatives, particularly in the context of inflammation and cellular stress responses.

Signaling Pathway Diagram:

References

Molecular structure and conformation of 2-Benzyloxyaniline

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Benzyloxyaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound (CAS No. 20012-63-9). As a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, a thorough understanding of its three-dimensional architecture is paramount for predicting its reactivity, molecular interactions, and biological activity.[1][2] This document synthesizes theoretical principles with practical, field-proven methodologies for the characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound, also known as 2-(phenylmethoxy)benzenamine, is an aromatic compound featuring a benzyloxy group ortho to an amino group on a benzene ring.[1] Its molecular formula is C₁₃H₁₃NO, and it has a molecular weight of 199.25 g/mol .[3][4] This structural arrangement is of particular interest due to the potential for intramolecular interactions that dictate the molecule's preferred conformation and, consequently, its physicochemical properties.

The aniline motif is a prevalent substructure in pharmaceuticals, though it can be susceptible to metabolic liabilities.[5] The specific ortho-benzyloxy substitution in this compound presents a unique scaffold that has been explored in the context of drug discovery. For instance, derivatives of hydroxyl-benzyloxybenzyl aniline have been designed as multifunctional agents for potential therapeutic applications, such as in Parkinson's disease, exhibiting properties like monoamine oxidase B (MAO-B) inhibition and antioxidant activity.[2][6] Understanding the foundational structure of this compound is a critical first step in the rational design of such novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of an aniline ring and a benzyl group linked by an ether oxygen. This seemingly simple arrangement gives rise to a complex interplay of electronic and steric effects that define its properties.

Core Structural Features

The molecule's connectivity is confirmed by its SMILES notation, Nc1ccccc1OCc2ccccc2, and its InChIKey, PLPVLSBYYOWFKM-UHFFFAOYSA-N.[7] The key structural components include:

-

An aniline moiety, which acts as a hydrogen bond donor.

-

An ether linkage, where the oxygen atom can act as a hydrogen bond acceptor.

-

A benzyl group, which introduces significant steric bulk and conformational flexibility.

The presence of both a hydrogen bond donor (-NH₂) and an acceptor (-O-) in an ortho-arrangement strongly suggests the potential for an intramolecular hydrogen bond (IMHB).[8][9] This interaction is a dominant factor in controlling the molecule's conformation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 20012-63-9 | [1][3][10] |

| Molecular Formula | C₁₃H₁₃NO | [1][4] |

| Molecular Weight | 199.25 g/mol | [1][4] |

| Appearance | White to gray to brown crystalline powder | [1] |

| Melting Point | 35-39 °C | [1][3][10][11] |

| Boiling Point | 113 °C at 0.1 mmHg | [1][11] |

| Density | 1.129 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| pKa | 4.40 ± 0.10 (Predicted) | [1] |

Conformational Analysis: The Role of Intramolecular Hydrogen Bonding

The conformational flexibility of this compound is primarily governed by rotation around the C(aryl)-O, O-C(benzyl), and C(aryl)-N bonds. However, the most significant conformational determinant is the formation of an intramolecular hydrogen bond between one of the N-H protons of the amino group and the ether oxygen atom.

The N-H···O Intramolecular Hydrogen Bond

An intramolecular hydrogen bond (IMHB) is a non-covalent interaction that can significantly stabilize a molecule's conformation, impacting its geometry, energy, and properties.[9] In this compound, the proximity of the -NH₂ and -OCH₂Ph groups allows for the formation of a pseudo-six-membered ring, as depicted in the diagram below. This interaction restricts the rotation around the C(aryl)-O and C(aryl)-N bonds, leading to a more planar and rigid structure in that region of the molecule.

Caption: Conformational locking via intramolecular hydrogen bonding in this compound.

Conformational Isomers

Due to the rotational freedom of the benzyloxy group, different conformers can exist. The key dihedral angles determining the overall shape are:

-

τ₁ (C5-C1-N-H): Describes the orientation of the amino group.

-

τ₂ (C1-C5-O-C6): Describes the orientation of the benzyl ether group relative to the aniline ring.

-

τ₃ (C5-O-C6-C7): Describes the orientation of the benzyl ring.

Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface and identify the lowest energy conformers. It is predicted that the conformer stabilized by the N-H···O hydrogen bond would be the global minimum, significantly more stable than conformers where this bond is absent. The presence of this IMHB reduces the entropic penalty upon binding to a biological target, a strategy often utilized in medicinal chemistry to enhance ligand affinity.[9]

Experimental Characterization Protocols

The structural and conformational features of this compound can be elucidated through a combination of spectroscopic and crystallographic techniques.

Synthesis of this compound

A reliable synthesis is the foundational step for any characterization study. The following protocol outlines a common method for the preparation of this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

-

Rationale: This is a classic and robust method for forming ethers. 2-Aminophenol is deprotonated to form a more nucleophilic phenoxide, which then displaces a halide from benzyl halide.

-

Step 1: Deprotonation. Dissolve 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes.

-

Step 2: Alkylation. Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Step 3: Reaction. Heat the mixture to 50-60 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 4: Workup. Cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopy provides invaluable information about the molecule's structure and bonding.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for unambiguous structure confirmation.[14][15] The chemical shift of the N-H protons can be a strong indicator of hydrogen bonding.

-

Protocol 2: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

Predicted Spectral Data:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings, a singlet for the benzylic -CH₂- protons (around 5.1 ppm), and a broad singlet for the -NH₂ protons. The chemical shift of the NH protons would be downfield compared to an aniline without the potential for an IMHB, providing evidence for the hydrogen bond.

-

¹³C NMR: The spectrum would display 13 distinct signals corresponding to the different carbon environments, confirming the molecular formula.

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is particularly useful for identifying functional groups. The N-H stretching frequency is sensitive to hydrogen bonding.[15]

-

Predicted Spectral Data: In a non-hydrogen-bonding environment, primary amines typically show two N-H stretching bands (symmetric and asymmetric). In this compound, the presence of the IMHB would likely cause these bands to broaden and shift to lower wavenumbers (e.g., 3300-3400 cm⁻¹) compared to a non-hydrogen-bonded reference compound.

Single-Crystal X-ray Diffraction

-

Rationale: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, which would definitively confirm the presence and geometry of the intramolecular hydrogen bond.[1]

-

Protocol 3: Crystal Growth and Data Collection

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data to obtain the final molecular structure.

-

Applications in Drug Discovery and Development

The structural and conformational insights of this compound are directly applicable to drug discovery. The aniline scaffold is a known "structural alert" due to potential metabolic activation to reactive quinone-imines.[5] The benzyloxy group at the ortho position can influence this metabolic profile by:

-

Steric Hindrance: The bulky benzyloxy group may sterically hinder the approach of metabolizing enzymes like Cytochrome P450s.

-

Electronic Effects: The ether oxygen can modulate the electron density of the aniline ring.

-

Conformational Rigidity: The IMHB pre-organizes the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic cost of binding.[9]

These features make the this compound scaffold a valuable starting point for designing new chemical entities with potentially improved safety and efficacy profiles.

Conclusion

This compound is a molecule whose simple formula belies a rich and functionally significant conformational landscape. Its structure is dominated by a probable intramolecular hydrogen bond, which imparts a degree of pre-organization and rigidity. This guide has outlined the key structural features, physicochemical properties, and state-of-the-art experimental protocols for the comprehensive characterization of this important synthetic intermediate. For researchers in medicinal chemistry and drug development, a deep understanding of these foundational principles is essential for leveraging the this compound scaffold to design the next generation of therapeutic agents.

References

- 1. Cas 20012-63-9,this compound | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemscene.com [chemscene.com]

- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 9. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(Benzyloxy)aniline | 20012-63-9 [sigmaaldrich.com]

- 11. 20012-63-9 Cas No. | 2-(Benzyloxy)aniline | Apollo [store.apolloscientific.co.uk]

- 12. chem.ucla.edu [chem.ucla.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Versatility of 2-Benzyloxyaniline in Medicinal Chemistry: A Technical Guide

Abstract

2-Benzyloxyaniline has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material and core structural motif in the design and synthesis of a diverse array of biologically active compounds. Its unique combination of a protected phenol and a reactive aniline moiety provides a valuable platform for chemical modification, enabling the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the significant applications of this compound in medicinal chemistry, with a focus on its role in the development of treatments for neurodegenerative diseases, cancer, and infectious diseases. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction

The search for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The strategic selection of a core scaffold is paramount in the design of new drugs, as it dictates the three-dimensional arrangement of functional groups and their interactions with biological targets. This compound, with its inherent structural features, offers a compelling starting point for the synthesis of a wide range of derivatives. The benzyl group provides a stable protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to reveal a crucial hydrogen bond donor or a site for further functionalization. The aniline group serves as a key nucleophile or a precursor for various heterocyclic ring systems. This guide explores the multifaceted applications of this scaffold, highlighting its contribution to the development of innovative therapeutic agents.

Applications in Neurodegenerative Diseases: Targeting Monoamine Oxidase B

Derivatives of this compound have shown significant promise as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. Inhibition of MAO-B increases the levels of dopamine in the brain, thereby alleviating the motor symptoms of the disease.

Benzyloxy Chalcones as Potent and Selective MAO-B Inhibitors